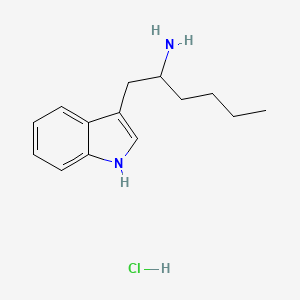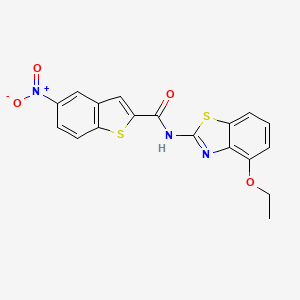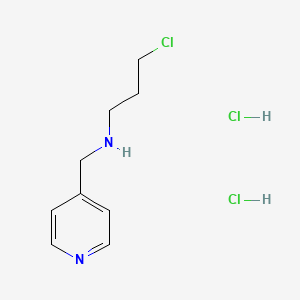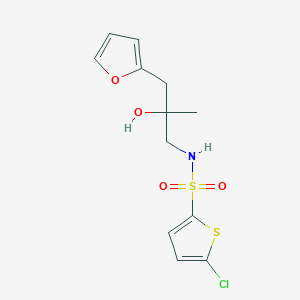
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a research chemical with the molecular formula C14H21ClN2 and a molecular weight of 252.79 . It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 252.79 . The melting point is reported to be between 188-189°C .Mechanism of Action
Target of Action
It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation . This suggests that it may interact with proteins involved in aggregation pathways.
Mode of Action
As a modulator of protein aggregation, it is likely to interact with its targets, potentially altering their conformation or activity, and thereby influencing the aggregation process .
Biochemical Pathways
Given its role as a modulator of protein aggregation, it may be involved in pathways related to protein folding, misfolding, and degradation .
Result of Action
As a modulator of protein aggregation, it may influence the formation of protein aggregates, which could have implications for cellular function and health .
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride in lab experiments is that it is a relatively new research chemical, which means that there is still much to be learned about its effects and potential uses. This makes it an interesting subject for scientific research. However, one limitation is that it is not approved for medical use, and there is limited information available about its safety and potential side effects. This makes it important for researchers to exercise caution when working with this compound.
Future Directions
There are many potential future directions for research on 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride. Some possible areas of investigation include its effects on different neurotransmitter systems, its potential therapeutic uses for conditions such as depression and anxiety, and its potential as a tool for studying the brain and its functions. However, it is important for researchers to proceed with caution and to prioritize safety and ethical considerations in their work.
Synthesis Methods
The synthesis of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a complex process that involves several steps. The starting material for the synthesis is 3-(2-bromoethyl)indole, which is reacted with 1-bromoheptane and sodium hydride to form 1-(1H-Indol-3-yl)hexan-2-amine. This compound is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Scientific Research Applications
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine releasing agent, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as MDMA and amphetamines.
Properties
IUPAC Name |
1-(1H-indol-3-yl)hexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLTEJFAUBMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)

![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)


![3-(3-methoxyphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458470.png)
![4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2458472.png)
![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)


![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2458478.png)
![2-chloro-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2458480.png)

![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2458483.png)
